molecular formula C5H6N2O2 B1590441 2-Methoxypyrimidin-5-ol CAS No. 91233-70-4

2-Methoxypyrimidin-5-ol

Cat. No.: B1590441
CAS No.: 91233-70-4
M. Wt: 126.11 g/mol
InChI Key: PCZQRJXEHGOEJL-UHFFFAOYSA-N
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Description

2-Methoxypyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂. It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the second position and a hydroxyl group at the fifth position of the pyrimidine ring.

Scientific Research Applications

2-Methoxypyrimidin-5-ol has several applications in scientific research:

Mechanism of Action

Mode of Action

As a pyrimidine derivative, it may interact with biological systems in a manner similar to other pyrimidine-based compounds, but this is purely speculative without further studies .

Biochemical Pathways

The biochemical pathways affected by 2-Methoxypyrimidin-5-ol are currently unknown. Pyrimidines play a crucial role in the synthesis of DNA, RNA, and other critical cellular processes, so it’s possible that this compound could influence these pathways. Without specific research on this compound, it’s difficult to say for certain .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. These properties are crucial for understanding a compound’s bioavailability, or how much of the compound reaches its intended target in the body. Without this information, it’s challenging to predict the pharmacokinetic behavior of this compound .

Safety and Hazards

The compound has several safety and hazard considerations. For instance, it has a signal word of “Warning” and hazard statements H302-H315-H319-H335 .

Future Directions

The future directions of 2-Methoxypyrimidin-5-ol research involve broadening the AzoC catalytic activity and its application in the biosynthesis of azoxy six-membered nitrogen catenation compounds .

Biochemical Analysis

Biochemical Properties

2-Methoxypyrimidin-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with nonheme diiron N-oxygenase AzoC, which catalyzes the oxidation of amino groups to their nitroso analogues in the formation of azoxy bonds . This interaction highlights the compound’s potential in modifying nitrogen heterocycles, which are crucial in many biological processes.

Cellular Effects

This compound has various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with nucleic acids can lead to changes in gene expression, affecting the production of proteins and other biomolecules essential for cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For example, its interaction with nonheme diiron N-oxygenase AzoC involves binding to the enzyme’s active site, leading to the oxidation of amino groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and impaired organ function .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway is its involvement in the oxidation of amino groups by nonheme diiron N-oxygenase AzoC . This interaction leads to the formation of azoxy bonds, which are crucial in the biosynthesis of nitrogen heterocycles.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its entry into cells and subsequent distribution to different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyrimidin-5-ol typically involves the reaction of appropriate pyrimidine derivatives with methanol under specific conditions. One common method includes the methylation of pyrimidin-5-ol using methanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyrimidin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products:

    Oxidation: Formation of pyrimidine-5-one derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2-Hydroxypyrimidin-5-ol: Similar structure but lacks the methoxy group.

    2-Methoxypyrimidin-4-ol: Similar structure but with the hydroxyl group at the fourth position.

    2-Methoxypyrimidin-5-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

Uniqueness: 2-Methoxypyrimidin-5-ol is unique due to the specific positioning of the methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-methoxypyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5-6-2-4(8)3-7-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZQRJXEHGOEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535798
Record name 2-Methoxypyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91233-70-4
Record name 2-Methoxypyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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